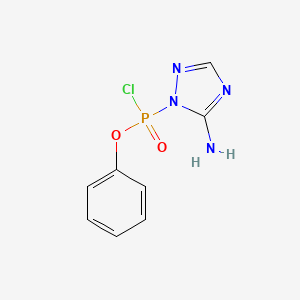
3-(2-(Acetylthio)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Acetylthio)ethoxy)propanoic acid is an organic compound with the molecular formula C9H16O5S It is characterized by the presence of an acetylthio group attached to an ethoxy chain, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Acetylthio)ethoxy)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylthio compound, which is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Acetylthio)ethoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylthio group can be reduced to a thiol group.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
3-(2-(Acetylthio)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-(Acetylthio)ethoxy)propanoic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(2-(2-Azidoethoxy)ethoxy)propanoic acid
Uniqueness
3-(2-(Acetylthio)ethoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylthio group allows for specific interactions with proteins, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
3-(2-acetylsulfanylethoxy)propanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-6(8)12-5-4-11-3-2-7(9)10/h2-5H2,1H3,(H,9,10) |
Clave InChI |
HSNPMMDQAHUVKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)

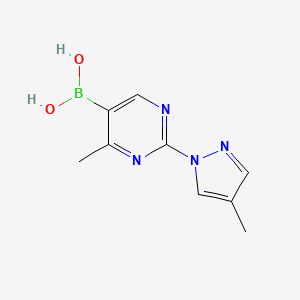
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
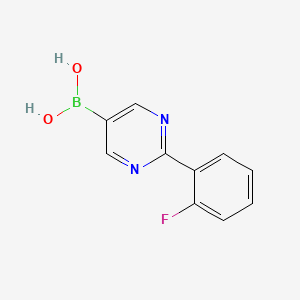
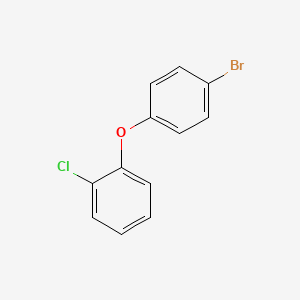
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)

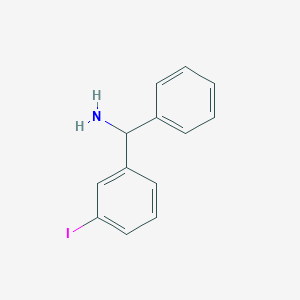
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

